(S)-tetrahydro-2H-pyran-3-amine
Overview
Description
(S)-tetrahydro-2H-pyran-3-amine is a chiral amine compound with a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tetrahydro-2H-pyran-3-amine typically involves the reduction of the corresponding pyran-3-one using chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary or chiral catalyst to achieve the enantioselective reduction. The reaction conditions often include hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tetrahydro-2H-pyran-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyran-3-one.
Reduction: Further reduction can lead to the formation of tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can have different functional groups attached to the amine or the ring structure.
Scientific Research Applications
(S)-tetrahydro-2H-pyran-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-tetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A structurally similar compound without the amine group.
Pyran-3-one: The oxidized form of tetrahydropyran.
Tetrahydro-2H-pyran-4-amine: A positional isomer with the amine group at a different position.
Uniqueness
(S)-tetrahydro-2H-pyran-3-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
(3S)-oxan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOEJJGRCQGBQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428383 | |
Record name | (S)-tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071829-81-6 | |
Record name | (S)-tetrahydro-2H-pyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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